molecular formula C24H19ClN4OS2 B2757902 3-((4-(3-chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-52-5

3-((4-(3-chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2757902
CAS RN: 847403-52-5
M. Wt: 479.01
InChI Key: FIIARFTVIVICOS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a 1,2,4-triazole ring, a benzo[d]thiazol-2(3H)-one ring, and a benzylthio group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 1,2,4-triazole ring could be formed via a cyclization reaction, while the benzylthio group could be introduced via a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole and benzo[d]thiazol-2(3H)-one rings are aromatic, which could contribute to the stability of the molecule. The benzylthio group could potentially participate in various intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the 1,2,4-triazole ring might be able to act as a ligand in coordination chemistry, while the benzylthio group could potentially be oxidized to a sulfoxide or sulfone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of the molecule, while its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Microwave-Assisted Synthesis of Heterocyclic Compounds

Microwave-assisted synthesis has proven to be an efficient method for the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives similar to the compound . These compounds have been evaluated pharmacologically, showcasing antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).

Inhibition of Lipase and α-Glucosidase

Compounds derived from triazole have been investigated for their inhibitory activities against enzymes like lipase and α-glucosidase, showing potential for therapeutic applications in treating conditions like obesity and diabetes. The structure-activity relationships of these compounds provide valuable insights into designing more effective enzyme inhibitors (Bekircan, Ülker, & Menteşe, 2015).

Development of Antifungal Agents

The search for new antifungal agents has led to the synthesis of benzyl-substituted thiobenzoazoles using environmentally friendly approaches. These compounds demonstrate broad-spectrum antifungal activity, highlighting their potential as agricultural fungicides against various phytopathogenic fungi, offering a sustainable solution to crop protection (Ballari et al., 2017).

Anticancer Activity

The incorporation of thiadiazole and triazole moieties into heterocyclic compounds has been explored for antitumor activities. These studies have contributed to understanding the pharmacophore requirements for anticancer activity, leading to the development of novel therapeutic agents targeting various cancer cell lines (Havrylyuk et al., 2010).

Corrosion Inhibition

In addition to pharmacological applications, derivatives of benzothiazole and triazole have been studied for their role in corrosion inhibition, particularly for protecting oil well tubular steel in acidic environments. These studies are crucial for developing more effective and environmentally friendly corrosion inhibitors in the oil and gas industry (Yadav, Sharma, & Kumar, 2015).

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new drugs or materials, or as a building block in synthetic chemistry .

properties

IUPAC Name

3-[[4-(3-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4OS2/c1-16-7-2-3-8-17(16)15-31-23-27-26-22(29(23)19-10-6-9-18(25)13-19)14-28-20-11-4-5-12-21(20)32-24(28)30/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIARFTVIVICOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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